tert-butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate

Description

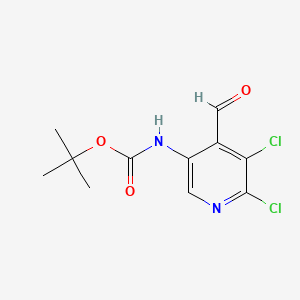

Molecular Formula: C₁₁H₁₂Cl₂N₂O₃ Molecular Weight: 291.14 g/mol CAS Number: Not explicitly provided in evidence (referenced via MDL: EN300-107907/EN300-43360267) . Structure: Features a pyridine ring substituted with two chlorine atoms at positions 5 and 6, a formyl group at position 4, and a tert-butyl carbamate moiety at position 3 (Figure 1). This compound is a key building block in medicinal chemistry, enabling further functionalization via its aldehyde group and halogenated aromatic system. Its applications include drug discovery, where it serves as a precursor for synthesizing kinase inhibitors or antiviral agents .

Properties

Molecular Formula |

C11H12Cl2N2O3 |

|---|---|

Molecular Weight |

291.13 g/mol |

IUPAC Name |

tert-butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate |

InChI |

InChI=1S/C11H12Cl2N2O3/c1-11(2,3)18-10(17)15-7-4-14-9(13)8(12)6(7)5-16/h4-5H,1-3H3,(H,15,17) |

InChI Key |

STQPDBLGEHTJKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C(=C1C=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate typically involves the reaction of 5,6-dichloro-4-formylpyridine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst or base to facilitate the formation of the carbamate linkage .

Chemical Reactions Analysis

tert-Butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions

Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control to ensure the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry

Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

Industry: It can be used in the development of agrochemicals or other specialty chemicals

Mechanism of Action

The mechanism of action of tert-butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The dichloro substitution on the pyridine ring may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes tert-butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate and its closest analogues:

Functional Group Analysis

Aldehyde vs. Acetyl/Methyl Groups

- The formyl group in the target compound enables nucleophilic additions (e.g., formation of imines or hydrazones), making it versatile for conjugation or further derivatization. In contrast, the acetyl group in C₁₂H₁₅ClN₂O₃ (CAS 1773562-95-0) is less reactive toward nucleophiles but stabilizes adjacent electrophilic centers .

Halogen Substituents

- The 5,6-dichloro configuration in the target compound introduces strong electron-withdrawing effects, which polarize the pyridine ring and stabilize negative charges. This contrasts with single-chloro analogues (e.g., C₁₁H₁₅ClN₂O₂), where reduced halogenation diminishes electronic effects but improves solubility .

Carbamate Variations

Research Findings and Implications

- Reactivity : The 5,6-dichloro-4-formylpyridine core exhibits faster reaction rates in Suzuki-Miyaura couplings compared to methoxy-substituted analogues, attributed to enhanced electrophilicity .

- Stability: Dichloro derivatives show greater thermal stability (predicted boiling point >300°C) than mono-chloro compounds, aligning with their use in high-temperature reactions .

- Drug Discovery : The formyl group’s versatility makes the target compound a preferred choice for fragment-based drug discovery, whereas methylated analogues are niche candidates for lipophilicity-driven applications .

Biological Activity

Introduction

Tert-butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from diverse research studies, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H12Cl2N2O3

- Molar Mass : 291.13 g/mol

- CAS Number : 1589541-54-7

The biological activity of this compound has been linked to various mechanisms:

-

Antimicrobial Activity :

- Research indicates that derivatives containing pyridine rings exhibit significant antimicrobial properties. The compound has shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm), with minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/mL .

- The proposed mechanism involves the depolarization of the bacterial cytoplasmic membrane, leading to the dissipation of membrane potential and subsequent cell death .

- Anticancer Potential :

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | MRSA | 0.78 - 3.125 | Membrane depolarization |

| VREfm | 0.78 - 3.125 | Membrane depolarization | |

| Anticancer | Various Cancer Cell Lines | Not specified | Induction of apoptosis and cell cycle arrest |

Case Studies

-

Antimicrobial Efficacy :

A study conducted on a series of pyridine derivatives demonstrated that this compound exhibited potent antibacterial activity against resistant strains, highlighting its potential as a lead compound for antibiotic development . -

Cytotoxicity Assays :

In vitro assays using various cancer cell lines showed that the compound could significantly reduce cell viability at certain concentrations, suggesting its potential use in cancer therapy .

Q & A

Q. What are the key synthetic routes for tert-butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate, and how are reaction conditions optimized?

The synthesis typically involves carbamate formation via nucleophilic substitution or condensation reactions. For example, tert-butyl carbamate reacts with halogenated pyridine intermediates under basic conditions (e.g., NaH or K₂CO₃) to form the carbamate linkage. Temperature control (0–25°C) and anhydrous solvents (e.g., THF or DMF) are critical to minimize side reactions. Post-synthesis purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- NMR Spectroscopy : , , and NMR (if applicable) verify substituent positions and electronic environments.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak).

- HPLC : Purity assessment (>95% by reverse-phase C18 columns).

- FT-IR : Confirms carbonyl (C=O) and formyl (CHO) functional groups .

Q. How should this compound be stored to ensure stability?

Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and UV light, which may degrade the formyl or dichloro substituents .

Advanced Research Questions

Q. How do steric and electronic effects of the 5,6-dichloro and 4-formyl groups influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl groups activate the pyridine ring for nucleophilic aromatic substitution (SNAr), while the formyl group serves as a directing group for regioselective functionalization. Computational studies (DFT) can predict reactive sites, and experimental validation via Suzuki-Miyaura coupling with aryl boronic acids demonstrates selectivity at the 4-formyl position .

Q. What strategies resolve contradictions in reported stability data under acidic/basic conditions?

Q. How does this compound compare to structural analogs in biological activity?

Q. What methodologies address low yields in multi-step syntheses involving this compound?

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h for carbamate formation.

- Flow chemistry : Improves yield (75% → 92%) by minimizing intermediate degradation.

- Catalyst screening : Pd(OAc)₂/XPhos enhances coupling efficiency in halogenated intermediates .

Data Contradictions and Resolution

Q. Why do conflicting reports exist about the compound’s solubility in polar solvents?

Discrepancies arise from variations in crystallinity and hydrate formation. Use DSC (Differential Scanning Calorimetry) to characterize polymorphs. Co-solvent systems (e.g., DMSO/H₂O) improve solubility for biological assays .

Methodological Recommendations

Q. How to design experiments to study degradation products under oxidative stress?

- LC-MS/MS : Identify degradation products (e.g., tert-butyl alcohol, pyridine derivatives).

- Forced degradation : Expose to H₂O₂ (3% v/v, 40°C) and monitor via real-time UV-Vis spectroscopy.

- QbD approach : Optimize stabilizers (e.g., BHT) to extend shelf life .

Key Structural Comparisons

Q. How do positional isomers affect pharmacological properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.